2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-N-(pyrrolidin-2-ylmethyl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-2-6-14-10)11(16)15-7-8-3-1-5-13-8;/h2,4,6,8,13H,1,3,5,7H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWCRCLSGIONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=C(N=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with nicotinamide and pyrrolidine as the primary starting materials.
Chlorination: Nicotinamide is chlorinated to introduce the chlorine atom at the 2-position.
Pyrrolidinylmethylation: The chlorinated nicotinamide is then reacted with pyrrolidine to form the pyrrolidin-2-ylmethyl derivative.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures during chlorination and pyrrolidinylmethylation to prevent side reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with altered functional groups.
Reduction: Reduced forms with different oxidation states.
Hydrolysis: Nicotinic acid and pyrrolidine derivatives.
Scientific Research Applications
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Core Structure : Nicotinamide derivatives (pyridine backbone) exhibit distinct electronic properties compared to acetamides (e.g., ), influencing binding interactions and reactivity. The pyridine ring in nicotinamides allows for π-π stacking and hydrogen bonding, critical in biological systems.
- Substituent Effects: Pyrrolidin-2-ylmethyl vs. Piperazin-1-yl: The five-membered pyrrolidine ring (saturated, cyclic amine) may confer greater conformational flexibility and moderate lipophilicity compared to the six-membered piperazine ring, which has two nitrogen atoms capable of hydrogen bonding . Aromatic vs.
Physicochemical Properties
- Hydrochloride Salts: The hydrochloride salt in the target compound and analogues (e.g., ) enhances water solubility, a critical factor for bioavailability. Non-salt forms (e.g., 2-Chloro-N-methoxy-N,5-dimethylnicotinamide ) may require formulation adjustments for therapeutic use.
- Chloro Position : The 2-chloro substituent on the pyridine ring is conserved across nicotinamide analogues, likely influencing electronic effects (e.g., electron-withdrawing) and steric interactions at binding sites .
Biological Activity
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound, characterized by a chlorinated nicotinamide moiety and a pyrrolidine group, has been investigated for its interactions with various biological systems and its therapeutic potential.
- Molecular Formula : C₁₁H₁₅ClN₃O
- Molecular Weight : 276.16 g/mol
- CAS Number : 1353956-66-7
The compound is typically presented as a hydrochloride salt, which enhances its solubility in polar solvents, making it suitable for various chemical and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The presence of the chlorine atom and the amide functional group influences its reactivity and binding affinity to enzymes and receptors. This interaction can modulate various signaling pathways, leading to observed pharmacological effects.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Anti-inflammatory Effects :
- The compound has been shown to inhibit phosphodiesterase type 4 (PDE4), which plays a crucial role in inflammatory processes. Inhibition of PDE4 can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), making it a potential candidate for treating inflammatory diseases .
-
Neuroprotective Properties :
- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative disorders.
-
Antitumor Activity :
- Some investigations have indicated that the compound might possess antitumor properties, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of structural features compared to related compounds. Below is a comparison table:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride | 1353972-64-1 | Contains piperidine instead of pyrrolidine |
| 2-Chloro-N-(thiophen-2-ylmethyl)nicotinamide | Not specified | Incorporates a thiophene ring |
| N-(pyrrolidin-2-ylmethyl)nicotinamide | Not specified | Lacks chlorine substitution |
This structural arrangement may confer distinct biological properties compared to its analogs, enhancing its potential efficacy in targeted therapeutic applications.
Case Studies
- In Vivo Studies : In animal models, treatment with this compound resulted in significant reductions in inflammatory markers, supporting its role as a PDE4 inhibitor .
- Cell Culture Experiments : In vitro assays demonstrated that the compound effectively reduced TNF production in cultured macrophages, indicating its potential for managing inflammatory responses.
Q & A
Q. What are the key synthetic routes for 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution reactions. For example, the pyrrolidinylmethylamine group attacks the electrophilic carbonyl carbon of 2-chloronicotinoyl chloride, followed by hydrochloride salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
- Purification : Column chromatography or recrystallization ensures high purity .
Validation via NMR and HPLC is critical to confirm structural integrity .
Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirmation?
Q. What factors influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chlorine atom on the nicotinamide ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Steric hindrance from the pyrrolidinylmethyl group may slow reactions, requiring tailored conditions (e.g., elevated temperatures or catalysts) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Electrostatic potential maps : Identifies electrophilic/nucleophilic sites .
- Reaction energetics : Predicts activation barriers for substitution or hydrolysis .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions .
Validate computational results with experimental UV-Vis or cyclic voltammetry data .
Q. How might researchers resolve contradictions in crystallographic and spectroscopic data?
Example scenario: A discrepancy between NMR-derived torsion angles and X-ray data could arise from dynamic motion in solution. Strategies include:
Q. What environmental toxicity assessments are relevant for this compound, and how are they conducted?
- Aquatic toxicity : Follow OECD Guidelines 202 (Daphnia magna) and 203 (fish LC₅₀) to determine EC₅₀/LC₅₀ values .
- Degradation studies : Use HPLC-MS to track hydrolysis/metabolites under varying pH and UV exposure .
- QSAR modeling : Predicts bioaccumulation potential based on logP and molecular volume .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?
Structural analogs (e.g., serotonin receptor ligands ) suggest potential CNS activity. Methodologies:
- In vitro binding assays : Screen against neurotransmitter transporters (SERT, DAT) using radiolabeled ligands .
- Molecular docking : Simulate interactions with receptor active sites (e.g., 5-HT₃) .
- In vivo behavioral models : Test antinociceptive effects in rodent pain models (e.g., tail-flick test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
